Regioisomeric Scaffold Potency: 1,6-Naphthyridin-2(1H)-ones Exhibit >1000-Fold Higher Potency than 1,8-Naphthyridin-2(1H)-ones Against c-Src Kinase
A direct head-to-head comparison of regioisomeric naphthyridinone scaffolds demonstrated that 1,6-naphthyridin-2(1H)-ones are at least 1000-fold more potent inhibitors of the c-Src tyrosine kinase than the corresponding 1,8-naphthyridin-2(1H)-ones [1]. This confirms the critical importance of the 1,6-regioisomeric architecture for achieving potent kinase inhibition.
| Evidence Dimension | c-Src kinase inhibitory potency |
|---|---|
| Target Compound Data | IC50 values in the range of 10-80 nM for 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones [1] |
| Comparator Or Baseline | Corresponding 1,8-naphthyridin-2(1H)-one isomers |
| Quantified Difference | ≥1000-fold less potent |
| Conditions | In vitro kinase assay measuring inhibition of c-Src-mediated substrate phosphorylation [1] |
Why This Matters
This demonstrates that procurement of the correct 1,6-naphthyridin-2(1H)-one scaffold is non-negotiable for achieving target potency; substitution with the 1,8-regioisomer would require at least 1000-fold higher concentrations to achieve the same inhibitory effect, severely limiting its utility in biological studies.
- [1] Thompson, A. M., et al. Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60c-src. Bioorganic & Medicinal Chemistry Letters. 2000, 10(16), 1755-1758. View Source
